molecular formula C6H6N4 B027974 6-Hydrazinylnicotinonitrile CAS No. 104408-24-4

6-Hydrazinylnicotinonitrile

Cat. No.: B027974
CAS No.: 104408-24-4
M. Wt: 134.14 g/mol
InChI Key: KPBJKEHFILEPQO-UHFFFAOYSA-N
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Description

6-Hydrazinylnicotinonitrile is an organic compound with the molecular formula C₆H₆N₄. It is a derivative of nicotinonitrile, characterized by the presence of a hydrazine group attached to the pyridine ring.

Biochemical Analysis

Biochemical Properties

6-Hydrazinylnicotinonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmacologically active derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with molybdenum hydroxylase enzymes, which are involved in the oxidation of nicotine derivatives . These interactions are crucial for the compound’s role in biochemical pathways, influencing the activity and function of the enzymes it interacts with.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with molybdenum hydroxylase enzymes involves binding to the enzyme’s active site, thereby influencing its catalytic activity . These molecular interactions are critical for the compound’s biochemical activity and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it participates in the nicotine degradation pathway, where it interacts with molybdenum hydroxylase enzymes to facilitate the oxidation of nicotine derivatives . These interactions are crucial for understanding the compound’s role in metabolic processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to specific cellular compartments, where it exerts its biochemical effects . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydrazinylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 6-chloronicotinonitrile with hydrazine hydrate under reflux conditions. The reaction typically proceeds in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or chromatography to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted nicotinonitrile compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydrazinylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher potency in certain biological assays and offers greater versatility in synthetic applications .

Properties

IUPAC Name

6-hydrazinylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-3-5-1-2-6(10-8)9-4-5/h1-2,4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBJKEHFILEPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342753
Record name 6-Hydrazinylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104408-24-4
Record name 6-Hydrazinyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104408-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydrazinylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydrazinylpyridine-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 6-chloro-nicotinonitrile (2.77 g, 20 mmol) and hydrazine hydrate (15 mL) was stirred at 100° C. for 3 h and evaporated. The residue was suspended in ether and filtered, then suspended in sodium bicarbonate solution and filtered, washing with water, and dried to provide 6-hydrazino-nicotinonitrile (1.25 g, 46% yield) as a tan solid. 1H-NMR (DMSO-d6, 500 MHz) 8.59 (s, 1H), 8.35 (s, 1H), 7.74 (d, 1H), 6.75 (s, 1H), 4.44 (s, 2H) ppm; MS (FIA) 135.1 (M+H).
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

90.3 g (1.8 mol) of hydrazine hydrate are added to 25.0 g (180.4 mmol) of 6-chloronicotinonitrile, and the mixture is stirred at a bath temperature of 100° C. for 15 min. The reaction mixture is cooled to RT, diluted with water and stirred at RT for 30 min. The precipitate formed is filtered off, the filter residue is washed with water and the crystals are air-dried for 24 h and recrystallized once from ethyl acetate.
Quantity
90.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspended mixture of 6-chloronicotinonitrile (7 g, 50.8 mmol) in EtOH (50 mL), was added NH2NH2 (10 g, 310.2 mmol). The mixture was stirred at room temperature for 10 min, and then 60° C. for 5 h. The mixture was cooled to room temperature. The solids were filtered out, washed with water and dried under high vacuum to give 6-hydrazinylnicotinonitrile (3.5 g). Compound 6 was prepared from 6-hydrazinylnicotinonitrile following the procedure of the synthesis of compound 4. 1H NMR (400 MHz, CDCl3-CD3OD 10:1) δ ppm 11.37 (s, 1H), 8.70 (t, J=1.2 Hz, 1 H), 8.14 (s, 1 H), 8.11(dd, J=1.04 and 9.52 Hz, 1 H), 7.96 (dd, J=1.12 and 9.52 Hz, 1 H), 7.61 (dd, J=1.52 and 9.48 Hz, 1 H), 7.38 (d, J=9.0 Hz, 1 H), 1.77 (m, 1 H), 1.06 (m, 2 H), 0.90 (m, 2H) ESI-MS:m/z 377.2 (M+H)+.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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